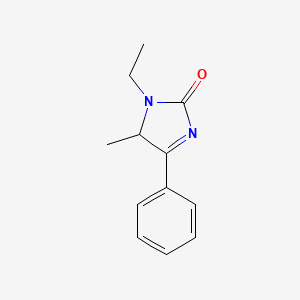
1-Ethyl-5-methyl-4-phenylimidazolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-methyl-4-phenylimidazolin-2-one is an organic compound with the molecular formula C12H14N2O It belongs to the class of imidazolinones, which are characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethyl-5-methyl-4-phenylimidazolin-2-one can be synthesized through several methods. One common approach involves the cyclization of N-ethyl-N’-methyl-N-phenylurea with an appropriate reagent. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch reactors. The process includes the following steps:
Raw Material Preparation: Ensuring the purity of starting materials.
Reaction: Conducting the cyclization reaction in a controlled environment.
Purification: Using techniques such as crystallization or chromatography to purify the product.
Quality Control: Testing the final product to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-5-methyl-4-phenylimidazolin-2-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding imidazolone derivatives.
Reduction: Reduction reactions can yield different imidazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents on the imidazolinone ring is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields imidazolone derivatives, while reduction can produce various imidazoline compounds.
Scientific Research Applications
1-Ethyl-5-methyl-4-phenylimidazolin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethyl-5-methyl-4-phenylimidazolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-4-phenylimidazolin-2-one: Lacks the methyl group at the 5-position.
1-Methyl-5-phenylimidazolin-2-one: Lacks the ethyl group at the 1-position.
4-Phenylimidazolin-2-one: Lacks both the ethyl and methyl groups.
Uniqueness
1-Ethyl-5-methyl-4-phenylimidazolin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups, along with the phenyl ring, provides distinct steric and electronic properties that differentiate it from other imidazolinones.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-ethyl-4-methyl-5-phenyl-4H-imidazol-2-one |
InChI |
InChI=1S/C12H14N2O/c1-3-14-9(2)11(13-12(14)15)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
InChI Key |
SIZFQJIWCVIAHN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(C(=NC1=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


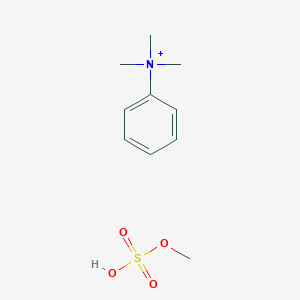

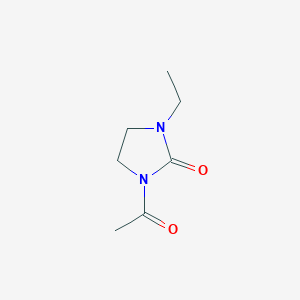

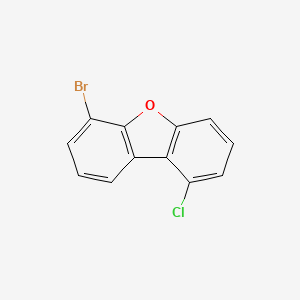
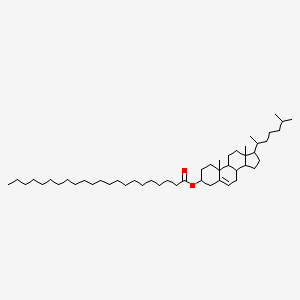
![1-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one](/img/structure/B12826459.png)
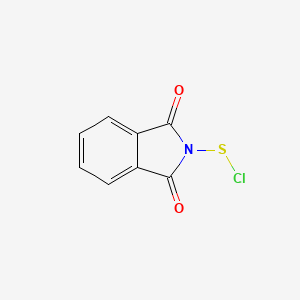
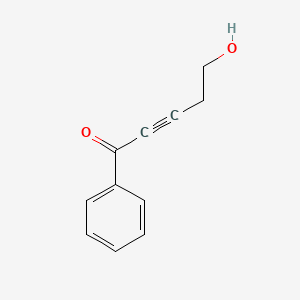
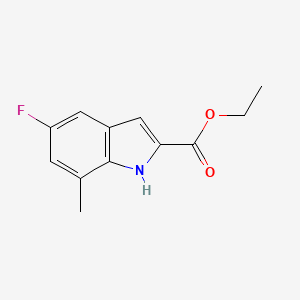
![(6S,7S)-7-[[(2S)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate](/img/structure/B12826493.png)
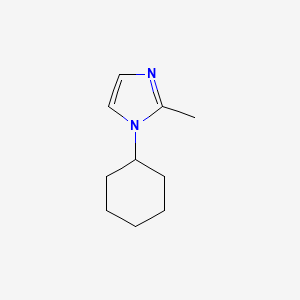
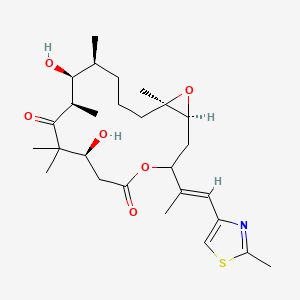
![(2R,3R)-N-(6-amino-6-oxohexyl)-2-[[(2R)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide](/img/structure/B12826510.png)
